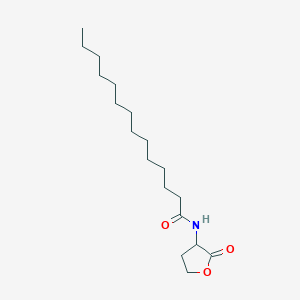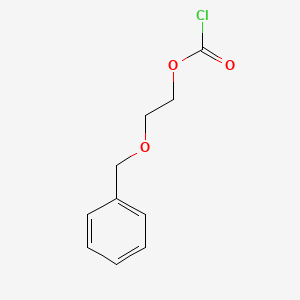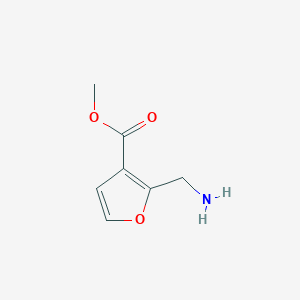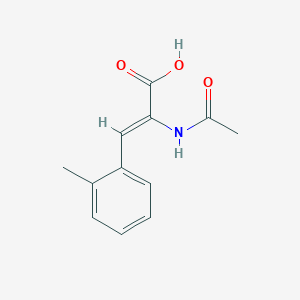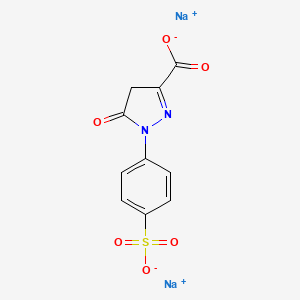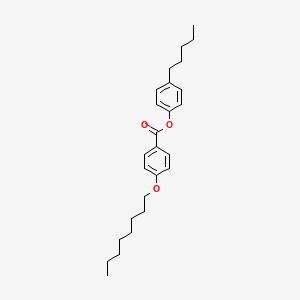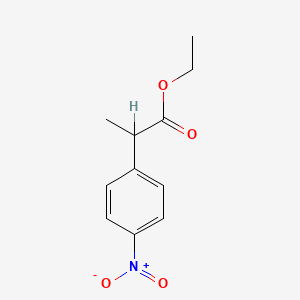
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine
Übersicht
Beschreibung
The compound “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine” is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring . They are known to exhibit a wide range of biological activities.
Synthesis Analysis
While specific synthesis methods for “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine” are not available, similar compounds such as chloroacetyl chloride are synthesized by chlorination of acetic acid, with acetic anhydride as a catalyst .Wissenschaftliche Forschungsanwendungen
1. Antigen-Specific Cell Staining
- Application Summary: This compound has been used to improve the retention of substrates in cells during antigen-specific cell staining .
- Methods of Application: The chloroacetyl group was added to the substrate to suppress its dissociation after forming a covalent bond with intracellular proteins .
- Results: The modification with the chloroacetyl group was found to suppress the dissociation of the substrate from cells, improving the staining process .
2. Antimicrobial and Antiproliferative Agents
- Application Summary: Derivatives of this compound have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
3. Synthesis of Lidocaine
- Application Summary: Chloroacetyl chloride, a compound similar to “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine”, has been used in the synthesis of lidocaine .
- Methods of Application: The chloroacetyl group is able to form linkages with amines, which is a key step in the synthesis of lidocaine .
- Results: The use of chloroacetyl chloride in the synthesis of lidocaine is illustrative .
4. Synthesis of Heterocyclic Compounds
- Application Summary: Indoles, which are similar to “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine”, have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Methods of Application: The indole group is incorporated into multiple fused heterocyclic scaffolds to design polycyclic structures .
- Results: The application of indole in multicomponent reactions has led to the synthesis of various heterocyclic compounds during the period of 2012 to 2017 .
5. Production of Herbicides
- Application Summary: Chloroacetyl chloride, a compound similar to “4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine”, is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .
- Methods of Application: The chloroacetyl group is able to form linkages with amines, which is a key step in the synthesis of these herbicides .
- Results: An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .
6. Synthesis of Anti-Tumor Drugs
- Application Summary: Chloroacetyl chloride has been employed to synthesize novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .
- Methods of Application: A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .
- Results: The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZGNOUGDUMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407044 | |
| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine | |
CAS RN |
20751-75-1 | |
| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)
